molecular formula C14H12FNO B185144 N-benzyl-3-fluorobenzamide CAS No. 671-01-2

N-benzyl-3-fluorobenzamide

Cat. No.: B185144
CAS No.: 671-01-2
M. Wt: 229.25 g/mol
InChI Key: LKIBJWJYXBXEEB-UHFFFAOYSA-N
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Description

N-benzyl-3-fluorobenzamide is a chemical compound with the linear formula C14H12FNO . It has gained attention in various fields of research and industry due to its unique chemical and biological properties.


Synthesis Analysis

The synthesis of this compound involves a mixture of nitrile and halohydrocarbons. The reaction mixture is heated at 80°C for a given time. After completion of the reaction, water is added into the reaction system and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular formula of this compound is C14H12FNO. It has an average mass of 229.250 Da and a monoisotopic mass of 229.090286 Da .


Chemical Reactions Analysis

Currently, there is limited information available on the chemical reactions involving this compound.


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 392.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 191.2±25.9 °C .

Scientific Research Applications

  • PET Imaging of σ Receptors : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has shown potential as a ligand for PET imaging of σ receptors. This compound has high affinity and selectivity for σ receptors, suggesting its usefulness in human PET imaging of these receptors (Shiue et al., 1997).

  • Crystallography Studies : The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported, providing insight into the molecular configurations and potential applications in material science and drug design (Suchetan et al., 2016).

  • PET Imaging of Breast Cancer : N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide has been identified as a potential agent for PET imaging of breast cancer. Studies in mice showed high uptake in breast tumors, suggesting its potential in diagnosing and monitoring breast cancer (Shiue et al., 2000).

  • Antimicrobial Applications : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

  • Chemodivergent Reactions : Fluorobenzamides, including N-fluorobenzamides, have been utilized in photocatalytic strategies for chemodivergent radical benzylation of 4-cyanopyridines. This demonstrates the role of these compounds in organic synthesis and the development of new chemical reactions (Georgiou et al., 2022).

  • Cytotoxic Activity : N-(phenylcarbamothioyl)-4-fluorobenzamide derivatives have been synthesized and shown to possess cytotoxic activity against MCF-7 breast cancer cells. These compounds represent potential candidates for new drugs against breast cancer (Kesuma et al., 2018).

Mechanism of Action

The mechanism of action of N-benzyl-3-fluorobenzamide is not well-documented in the literature .

Safety and Hazards

N-benzyl-3-fluorobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and serious eye irritation. Adequate ventilation is required when handling this compound, and it should not get in eyes, on skin, or on clothing .

Properties

IUPAC Name

N-benzyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBJWJYXBXEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356840
Record name N-benzyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-01-2
Record name N-benzyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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